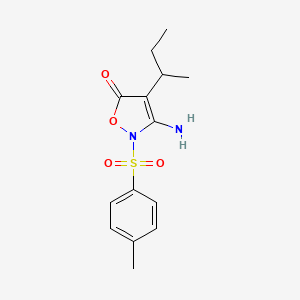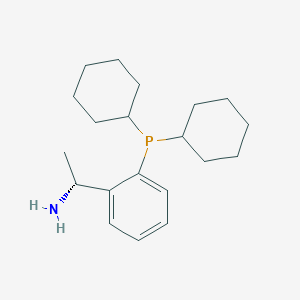
(R)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine is a chiral phosphine ligand used in various enantioselective organic chemical transformations. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine typically involves the reaction of 2-(dicyclohexylphosphino)benzaldehyde with ®-1-phenylethylamine. The reaction is carried out under inert conditions, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the compound or its derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which ®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral nature of the ligand allows for enantioselective reactions, leading to the formation of optically active products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine: The enantiomer of the compound, used in similar applications but with opposite chirality.
Bis(dicyclohexylphosphino)ethane: A related compound with two phosphine groups, used in different catalytic processes.
Triphenylphosphine: A commonly used phosphine ligand with different steric and electronic properties.
Uniqueness
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine is unique due to its chiral nature and the specific steric and electronic environment it provides in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the formation of enantiomerically pure products is crucial.
Propriétés
Formule moléculaire |
C20H32NP |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(1R)-1-(2-dicyclohexylphosphanylphenyl)ethanamine |
InChI |
InChI=1S/C20H32NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h8-9,14-18H,2-7,10-13,21H2,1H3/t16-/m1/s1 |
Clé InChI |
SGNNZFBEFKGDNB-MRXNPFEDSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N |
SMILES canonique |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


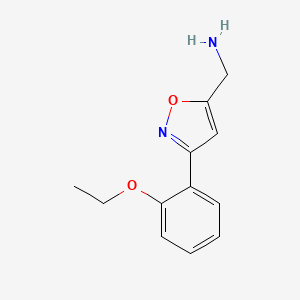
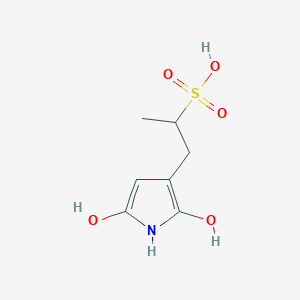


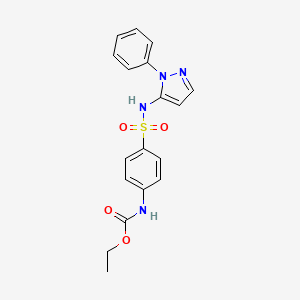

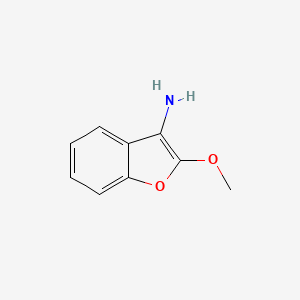
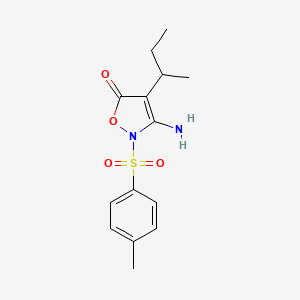

![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)

![N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12875946.png)
